An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromothiophene-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of Ethyl 5-bromothiophene-3-carboxylate, a key intermediate in organic synthesis. This guide is intended for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols and characterization data to support their work.
Introduction
Ethyl 5-bromothiophene-3-carboxylate is a substituted thiophene derivative widely utilized as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom and an ester functional group on the thiophene ring, allows for a variety of chemical transformations. This makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The thiophene moiety is a common scaffold in many biologically active compounds, and the bromo- and carboxylate-substituents provide handles for further molecular elaboration through cross-coupling reactions and amide or ester bond formations.
Synthesis of Ethyl 5-bromothiophene-3-carboxylate
The synthesis of Ethyl 5-bromothiophene-3-carboxylate is typically achieved through the electrophilic bromination of ethyl thiophene-3-carboxylate. The following protocol is a common method for its preparation.[1]
Experimental Protocol
Materials:
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Ethyl thiophene-3-carboxylate
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Aluminum chloride (AlCl₃)
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Bromine (Br₂)
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Ice
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Magnesium sulfate (MgSO₄)
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Heptane
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Ethyl acetate
Procedure:
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A solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane is prepared in a suitable reaction vessel and cooled to 0°C using an ice bath.[1]
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To this cooled solution, 20 g (147 mmol) of aluminum chloride are added portion-wise, ensuring the temperature is maintained at 0°C.[1]
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The reaction mixture is then allowed to warm to room temperature.[1]
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A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is added to the reaction mixture.[1]
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The reaction is stirred at room temperature for 50 minutes.[1]
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Upon completion, the reaction medium is carefully poured into a mixture of water and ice to quench the reaction.[1]
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[1]
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The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is removed under vacuum.[1]
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The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 mixture of heptane and ethyl acetate, to yield the final product.[1]
A yield of 9 g (57%) of Ethyl 5-bromothiophene-3-carboxylate can be expected from this procedure.[1]
Characterization
The successful synthesis of Ethyl 5-bromothiophene-3-carboxylate is confirmed through various analytical techniques to determine its physical and spectroscopic properties.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Ethyl 5-bromothiophene-3-carboxylate is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 170355-38-1 | [3] |
| Molecular Formula | C₇H₇BrO₂S | [3] |
| Molecular Weight | 235.10 g/mol | [3] |
| Boiling Point | 261.07 °C at 760 mmHg | |
| Density | 1.573 g/cm³ | |
| Storage Temperature | Store under inert gas (nitrogen or Argon) at 2–8 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two protons on the thiophene ring. For the 2-ethylhexyl ester, a singlet is observed at δ 7.83 ppm, corresponding to the proton on the thiophene ring.[4] For the title compound, two doublets would be expected for the two non-equivalent thiophene protons. The ethyl ester group will exhibit a quartet around δ 4.3 ppm for the methylene (-CH₂-) protons and a triplet around δ 1.3 ppm for the methyl (-CH₃) protons.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. For the 2-ethylhexyl ester, the thiophene ring carbons appear in the aromatic region (δ 110-140 ppm), with the carbonyl carbon of the ester appearing further downfield (around δ 162 ppm).[4] Similar shifts are expected for Ethyl 5-bromothiophene-3-carboxylate, with the ethyl group carbons appearing upfield.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 5-bromothiophene-3-carboxylate is expected to display characteristic absorption bands for its functional groups. Key expected peaks include:
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A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
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Bands in the 3100-3000 cm⁻¹ region due to C-H stretching of the thiophene ring.
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Absorptions in the 1500-1400 cm⁻¹ range from the C=C stretching vibrations within the aromatic thiophene ring.
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A C-O stretching band for the ester between 1300-1000 cm⁻¹ .
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A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
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Exact Mass: The calculated exact mass of Ethyl 5-bromothiophene-3-carboxylate is 233.93501 Da .[3]
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Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 234 and 236.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of Ethyl 5-bromothiophene-3-carboxylate.
Caption: Synthesis and purification workflow for Ethyl 5-bromothiophene-3-carboxylate.
Role as a Chemical Intermediate
Ethyl 5-bromothiophene-3-carboxylate is a valuable intermediate due to the orthogonal reactivity of its functional groups. The following diagram illustrates its potential for diversification in organic synthesis.
Caption: Synthetic utility of Ethyl 5-bromothiophene-3-carboxylate as an intermediate.
